molecular formula C8H12BrNO2 B12632467 CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester CAS No. 1160357-42-5

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester

Cat. No.: B12632467
CAS No.: 1160357-42-5
M. Wt: 234.09 g/mol
InChI Key: QOXBTVNMYIHJJR-UHFFFAOYSA-N
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Description

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester is a chemical compound with a unique structure that includes a bromine atom, a propynyl group, and a carbamate ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves several steps. One common method includes the reaction of 3-bromo-2-propyn-1-ol with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and propynyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester can be compared with other carbamate esters, such as:

Properties

CAS No.

1160357-42-5

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

tert-butyl N-(3-bromoprop-2-ynyl)carbamate

InChI

InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11)

InChI Key

QOXBTVNMYIHJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CBr

Origin of Product

United States

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